Pentalene, octahydro- is a bicyclic hydrocarbon with the molecular formula and a molecular weight of approximately 110.1968 g/mol. It is also known as cis-Bicyclo[3.3.0]octane or cis-Octahydropentalene. The structure of pentalene, octahydro- consists of two fused cyclopentane rings, making it a saturated derivative of pentalene, which is itself an antiaromatic compound due to its fused cyclopentadiene rings. The compound exhibits unique stereochemistry and is characterized by its stability compared to its unsaturated counterpart, pentalene .
The stability of pentalene, octahydro- allows it to resist dimerization at higher temperatures, unlike its unsaturated analogs .
Pentalene, octahydro- can be synthesized through several methods:
These synthesis routes emphasize the versatility in producing bicyclic hydrocarbons from simpler precursors .
Pentalene, octahydro- has potential applications in various fields:
The exploration of its properties may lead to innovative uses in these domains .
Such investigations could reveal important characteristics relevant to its chemical behavior and applications .
Pentalene, octahydro- shares similarities with several other bicyclic hydrocarbons. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Dihydropentalene | C8H10 | Unsaturated derivative; more reactive than pentalene |
Bicyclo[3.3.0]octane | C8H14 | Structural isomer; saturated hydrocarbon |
Octahydropentalene | C8H14 | Similar structure; different stereochemistry |
Pentalene | C8H6 | Antiaromatic; less stable than octahydro form |
Pentalene, octahydro- is unique due to its saturated nature and stability compared to its unsaturated analogs like pentalene. Its ability to resist dimerization at elevated temperatures further distinguishes it from other similar compounds .